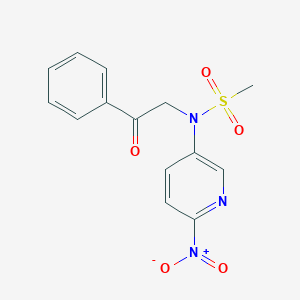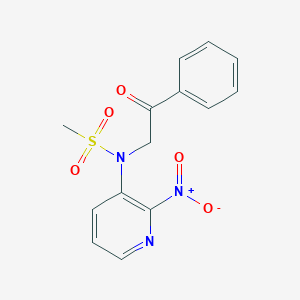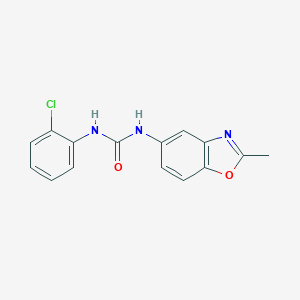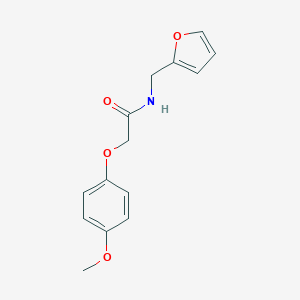![molecular formula C23H26N2O6S2 B240939 N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide, also known as HMPS, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity and has been investigated as a potential treatment for various types of cancer.
作用機序
The exact mechanism of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, which is necessary for the proper functioning of cells. Additionally, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been shown to induce DNA damage and cell cycle arrest, which further contributes to its anticancer activity.
生化学的および生理学的効果
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide for lab experiments is its potent anticancer activity. This makes it an ideal candidate for investigating the mechanisms of cancer cell growth and development. However, one limitation of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more potent analogs of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide that exhibit even greater anticancer activity. Another area of research is the investigation of the mechanisms of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide and its analogs, which can provide insights into the development of new cancer therapies. Additionally, the potential use of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide in combination with other anticancer agents is an area of interest, as this can lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(2-aminoethyl)-3-aminophenylsulfone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride and phenylisocyanate to yield the final product, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide.
科学的研究の応用
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells.
特性
製品名 |
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C23H26N2O6S2 |
分子量 |
490.6 g/mol |
IUPAC名 |
N-[2-hydroxy-3-(N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H26N2O6S2/c1-31-23-16-10-9-15-22(23)25(33(29,30)21-13-7-4-8-14-21)18-20(26)17-24(32(2,27)28)19-11-5-3-6-12-19/h3-16,20,26H,17-18H2,1-2H3 |
InChIキー |
CGXGJHBRHUSIRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


